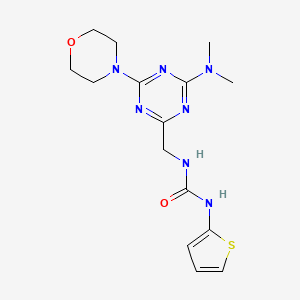

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is an intricate organic compound characterized by its distinctive triazine core structure linked to a urea derivative with a thiophene ring. This compound boasts a multidimensional chemical structure that facilitates a variety of reactions and applications in scientific research, notably in fields such as organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Triazine Core: : The triazine core is prepared via the nucleophilic substitution reaction of cyanuric chloride with dimethylamine and morpholine, facilitated under controlled pH conditions to ensure selective substitution at specific positions of the triazine ring.

Linking with the Thiophene Urea Derivative: : The triazine intermediate is further reacted with thiophen-2-yl isocyanate in an anhydrous environment, employing catalysts such as triethylamine to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity:

Batch Reactors: : Employing batch reactors to control reaction parameters like temperature and pressure rigorously.

High-Performance Liquid Chromatography (HPLC): : Utilized for purification to achieve high-quality product standards.

Cost-Effective Reagents: : Selecting economically viable reagents and catalysts to reduce production costs while maintaining efficacy.

Analyse Des Réactions Chimiques

Types of Reactions

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride, targeting the urea linkage or triazine moiety.

Substitution: : Nucleophilic substitution reactions can occur at the dimethylamino and morpholino groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-CPBA.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Ammonia, primary amines.

Major Products

Oxidation: : Formation of sulfoxides and sulfones.

Reduction: : Urea reduction products, triazine ring modifications.

Substitution: : Derivatives with varied amino group substitutions.

Applications De Recherche Scientifique

The compound exhibits significant biological activity due to its ability to interact with various molecular targets:

Mechanism of Action :

- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Binding Affinity : The triazine core can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors.

Potential Applications :

- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor cell growth by targeting hypoxia-inducible factors (HIFs) and other pathways involved in cancer progression.

- Antimicrobial Properties : The compound may exhibit activity against certain pathogens by disrupting their metabolic pathways.

Anticancer Research

A study investigated the anticancer properties of triazine derivatives similar to 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea. These derivatives were found to inhibit cancer cell proliferation effectively by targeting specific signaling pathways associated with tumor growth .

Urease Inhibition

Research on urease inhibitors highlighted the significance of thiourea and urea derivatives in preventing urease activity, which is crucial for managing conditions like kidney stones and peptic ulcers. The compound's structural characteristics suggest that it could serve as a potent urease inhibitor .

Mécanisme D'action

The mechanism of action of 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea often involves interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids.

Pathways Involved: : Binding to active sites of enzymes, inhibiting enzymatic activity, or modulating receptor functions. This can disrupt biological pathways crucial for microbial survival or cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-((4-(Dimethylamino)-6-piperidino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

1-((4-(Diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(fur-2-yl)urea

Highlighting Its Uniqueness

What sets 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea apart is its unique combination of the morpholino group and the thiophene ring, which imparts unique electronic and steric properties, enhancing its biological and chemical reactivity compared to its analogs.

So, how's that for a breakdown of our compound? Pretty wild how one molecule can pack so many secrets and applications!

Activité Biologique

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazine core with a morpholino substituent and a thiophene moiety. Its molecular formula is C14H20N6O with a molecular weight of approximately 304.36 g/mol. The presence of the dimethylamino group enhances its lipophilicity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C14H20N6O |

| Molecular Weight | 304.36 g/mol |

| Structural Features | Triazine core, morpholino, thiophene |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazine ring can engage in hydrogen bonding and electrostatic interactions, while the dimethylamino and morpholino groups enhance binding affinity and specificity. This structural arrangement suggests potential as a G-protein-coupled receptor (GPCR) antagonist, which is crucial in mediating inflammatory responses and other signaling pathways .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

1. Anticancer Activity

Studies have shown that related compounds demonstrate broad-spectrum antitumor activity against various cancer cell lines. For example, compounds derived from similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 28.7 μM across different cancer types .

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on related thiourea derivatives has indicated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting the importance of the thiophene moiety in enhancing antimicrobial properties .

3. Anti-inflammatory Effects

Given its proposed role as a GPCR antagonist, this compound may also exhibit anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.

Comparative Studies

Comparative studies with structurally similar compounds reveal unique aspects of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl) | Anticancer | Lacks thiophene moiety |

| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | Antitumor | Different core structure |

| N-(4-(dimethylamino)-phenyl)acetamide | Analgesic | No triazine core |

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Antitumor Activity in Lung Cancer : A study reported that derivatives similar to this compound exhibited selective cytotoxicity against non-small cell lung cancer cell lines with promising GI50 values .

- Antimicrobial Efficacy : Another study demonstrated that thiourea derivatives showed significant antimicrobial activity against common pathogens, supporting the hypothesis that modifications in the thiophene structure can enhance efficacy .

Propriétés

IUPAC Name |

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O2S/c1-21(2)13-17-11(10-16-15(23)19-12-4-3-9-25-12)18-14(20-13)22-5-7-24-8-6-22/h3-4,9H,5-8,10H2,1-2H3,(H2,16,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSPNSVWVLQXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.